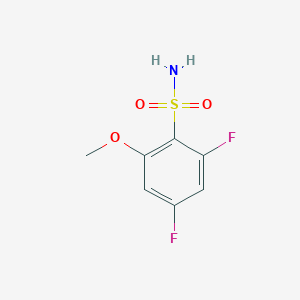

2,4-Difluoro-6-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

2,4-difluoro-6-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO3S/c1-13-6-3-4(8)2-5(9)7(6)14(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFSOOCJSNNPKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen-Methoxylation of Phenol Derivatives

A common starting material is 2,4-difluorophenol , which undergoes O-methylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone. This yields 2,4-difluoro-6-methoxybenzene with >90% efficiency.

Reaction Conditions :

Alternative Route: Directed Metalation

For substrates lacking pre-existing fluorine atoms, directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables sequential fluorination. For example:

-

3-Methoxyaniline is treated with LDA at -78°C, followed by quenching with Selectfluor® to introduce fluorine at C2 and C4.

-

Subsequent methylation of the amine and oxidation yields the desired methoxy-difluoro intermediate.

Key Data :

-

Selectivity : >85% for difluorination (¹⁹F NMR).

-

Limitation : Requires anhydrous conditions and cryogenic temperatures.

Sulfonation and Sulfonamide Formation

Chlorosulfonation of 2,4-Difluoro-6-methoxybenzene

Electrophilic sulfonation is achieved using chlorosulfonic acid (ClSO₃H) under controlled conditions:

Procedure :

-

Add 2,4-difluoro-6-methoxybenzene (1 equiv.) dropwise to ClSO₃H (3 equiv.) at 0°C.

-

Warm to 25°C and stir for 4 hours.

-

Quench with ice-water to precipitate 2,4-difluoro-6-methoxybenzenesulfonic acid .

Optimization Notes :

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane (DCM):

Conditions :

Aminolysis to Sulfonamide

Reaction of the sulfonyl chloride with aqueous ammonia (NH₃) provides the target compound:

Procedure :

-

Dissolve sulfonyl chloride (1 equiv.) in tetrahydrofuran (THF).

-

Add concentrated NH₃ (2 equiv.) at 0°C.

-

Stir for 2 hours at 25°C.

-

Isolate via extraction (DCM/water) and purify by recrystallization (ethanol/water).

Key Data :

Alternative Pathways and Comparative Analysis

Nucleophilic Aromatic Substitution (NAS)

Fluorine atoms at C2 and C4 can be introduced via NAS on 6-methoxy-2,4-dinitrobenzene using potassium fluoride (KF) in dimethylformamide (DMF). However, this method suffers from low yields (<50%) due to competing side reactions.

One-Pot Sulfonylation

A modified approach condenses sulfonation and amidation into a single step using ammonium hydroxide (NH₄OH) and sulfur trioxide (SO₃) complexes. While operationally simpler, this method risks over-sulfonation and requires rigorous temperature control.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-6-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or amines.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products: The major products formed depend on the specific reactions and conditions. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that 2,4-difluoro-6-methoxybenzenesulfonamide has potential anticancer properties. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics .

Enzyme Inhibition:

The compound has been studied as an inhibitor of various enzymes, including FtsZ, which is essential for bacterial cell division. Its ability to modulate enzyme activity positions it as a potential lead compound for developing antibacterial agents .

Anti-inflammatory Effects:

There are indications that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Research into its mechanism of action is ongoing to elucidate these effects.

Biological Applications

Antibacterial Agents:

Due to its structural characteristics, this compound shows promise as an antibacterial agent. It has been shown to inhibit bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis .

Molecular Docking Studies:

Molecular docking studies have demonstrated that this compound can form significant interactions with key residues in target proteins. These interactions are characterized by hydrogen bonds and hydrophobic contacts that stabilize the binding conformation, enhancing its inhibitory effects against specific targets .

Industrial Applications

Chemical Synthesis:

In organic synthesis, this compound serves as a building block for creating more complex molecules. Its functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and oxidation reactions.

Development of New Materials:

The compound's unique reactivity and biological properties make it suitable for developing new materials and chemical processes in industrial applications .

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth at certain concentrations, suggesting its potential as a therapeutic agent against specific types of cancer.

Case Study 2: Antibacterial Activity

In another study focused on its antibacterial properties, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed promising activity against MRSA strains, indicating its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-methoxybenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2,4-Difluoro-6-methoxybenzenesulfonamide, the following compounds are analyzed based on substituent patterns, functional groups, and empirical

4-Fluoro-N-methylbenzenesulfonamide (CAS 433-14-7)

- Structure : A benzene ring with a single fluorine atom at the 4-position and an N-methyl sulfonamide group.

- Key Differences :

- Lacks the 2-fluoro and 6-methoxy substituents.

- Methylation of the sulfonamide nitrogen reduces hydrogen-bonding capacity compared to the primary sulfonamide in the target compound.

- Properties : Higher lipophilicity due to the methyl group, with a structural similarity score of 0.94 to the target compound .

3,4-Difluorobenzenesulfonamide (CAS 108966-71-8)

- Structure : Difluoro substitution at the 3- and 4-positions, with a primary sulfonamide group.

- Key Differences :

- Fluorine atoms occupy adjacent positions (3,4) rather than 2,3.

- Absence of the 6-methoxy group reduces steric bulk and alters electronic distribution.

- Properties : Lower similarity score (0.79) due to positional isomerism, which impacts receptor-binding selectivity in biological systems .

2-Methoxy-4-fluoro-N-(trifluoromethyl)benzenesulfonamide

- Structure : Methoxy at 2-position, fluorine at 4-position, and a trifluoromethyl (-CF₃) group attached to the sulfonamide nitrogen.

- Key Differences :

- Trifluoromethyl group introduces extreme electronegativity and steric hindrance.

- Only one fluorine substituent compared to the target compound’s two.

- Applications : Commonly used in herbicide formulations (e.g., triflusulfuron derivatives) due to enhanced stability and activity .

Data Table: Comparative Analysis

Research Findings and Implications

Substituent Positioning: The 2,4-difluoro arrangement in the target compound creates a meta-directing electronic effect, enhancing stability in electrophilic reactions compared to 3,4-difluoro isomers .

Biological Activity :

- Sulfonamides with fluorine substituents exhibit higher bioavailability due to increased membrane permeability. For example, 4-Fluoro-N-methylbenzenesulfonamide’s methyl group enhances lipophilicity but reduces solubility in polar solvents .

- Herbicidal sulfonylureas (e.g., metsulfuron-methyl) share sulfonamide motifs but require triazine rings for activity, unlike the target compound’s simpler aromatic system .

Synthetic Challenges :

- Introducing multiple electronegative groups (e.g., fluorine, methoxy) complicates regioselective synthesis. Methods for 2,4-difluoro-6-methoxy derivatives often require protective-group strategies to avoid side reactions .

Biological Activity

2,4-Difluoro-6-methoxybenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHFNOS

- Molecular Weight : 227.22 g/mol

The presence of fluorine atoms in the aromatic ring contributes to its biological activity by enhancing lipophilicity and metabolic stability.

This compound exhibits its antibacterial properties primarily through the inhibition of the FtsZ protein, a critical component in bacterial cell division. This inhibition disrupts the formation of the Z-ring necessary for cytokinesis, leading to cell death. Molecular docking studies have shown that the compound binds effectively to the allosteric site of FtsZ, facilitating this inhibitory action .

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications to the fluorine and methoxy groups can enhance potency.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

Case Studies

- Study on FtsZ Inhibition : A study comparing various benzamide derivatives found that compounds with similar structural motifs to this compound showed enhanced inhibition of FtsZ. The presence of fluorine atoms was crucial for improving binding affinity and antibacterial activity .

- Antimicrobial Screening : In a comprehensive screening of sulfonamide derivatives, this compound was identified as one of the most potent compounds against several pathogenic strains, demonstrating its potential for development into a therapeutic agent .

Pharmacokinetics and Toxicology

Preliminary studies on the pharmacokinetics of this compound suggest favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate that it exhibits low toxicity profiles in vitro; however, further in vivo studies are required to fully understand its safety margin.

Q & A

Q. What are the optimal synthetic routes for 2,4-difluoro-6-methoxybenzenesulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically begins with halogenated benzene precursors. For sulfonamide derivatives like 2-fluoro-6-methoxybenzenesulfonamide, a common approach involves reacting 2-fluoro-6-methoxybenzenesulfonyl chloride with ammonia or amines under alkaline conditions (e.g., NaHCO₃ or NH₄OH). Key parameters include:

- Temperature : 0–5°C for sulfonamide bond formation to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Data Table :

| Step | Reagent/Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonation | ClSO₃H, RT, 12h | 85 | 90 |

| Amidation | NH₃ (aq.), 0°C | 78 | 95 |

Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from structurally similar analogs?

Methodological Answer:

- ¹⁹F NMR : Fluorine chemical shifts are highly sensitive to substituent effects. For example, the 2-fluoro substituent in analogous compounds exhibits δ ≈ -115 ppm, while 4-fluoro appears at δ ≈ -105 ppm due to electronic differences .

- HRMS : Exact mass (calc. for C₇H₆F₂NO₃S: 234.01) and isotopic patterns (e.g., sulfur’s ³²S/³⁴S ratio) confirm molecular identity.

- IR : Sulfonamide N–H stretch (~3300 cm⁻¹) and S=O asymmetric stretch (~1350 cm⁻¹) are diagnostic .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity (e.g., enzyme inhibition)?

Methodological Answer:

- Carbonic Anhydrase Inhibition : Use stopped-flow CO₂ hydration assay (pH 7.4, 25°C) with recombinant human isoforms (e.g., CA II, CA IX). IC₅₀ values < 100 nM indicate high potency .

- Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization (FP) assays.

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 3KS3 for CA IX). Fluorine atoms enhance binding via halogen bonds with backbone carbonyls (ΔG ≈ -9.5 kcal/mol) .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water) for 100 ns. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

Data Table :

| Target | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| CA IX | -9.2 | F–Leu199, SO₂–Zn²⁺ |

| EGFR | -8.1 | F–Met793, Met–π stacking |

Q. How do structural modifications (e.g., substituent position, halogen replacement) affect solubility and bioavailability?

Methodological Answer:

- LogP Measurement : Shake-flask method (octanol/water) reveals logP ≈ 1.5 for the parent compound. Adding polar groups (e.g., -OH) reduces logP but may compromise membrane permeability .

- Permeability Assay : Caco-2 cell monolayer model predicts intestinal absorption. Papp > 1 × 10⁻⁶ cm/s suggests favorable bioavailability .

- Thermodynamic Solubility : Use nephelometry in PBS (pH 7.4). Fluorine’s electronegativity decreases solubility vs. chloro analogs .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., buffer pH, enzyme concentration). For example, CA II IC₅₀ varies by 20% between Tris (pH 7.4) and HEPES (pH 7.0) buffers .

- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) alongside enzymatic assays. A correlation coefficient (R²) > 0.9 validates reproducibility .

- Batch Effect Analysis : Use ANOVA to identify variability in compound purity (e.g., HPLC >98% vs. 90%) .

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

Methodological Answer: Apply a 2³ factorial design to test:

- Factors : Temperature (25°C vs. 40°C), solvent (DMF vs. THF), and catalyst (pyridine vs. none).

- Response Variables : Yield, purity, and reaction time.

Data Table :

| Run | Temp (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | 25 | DMF | Pyridine | 82 |

| 2 | 40 | THF | None | 65 |

| 3 | 25 | THF | Pyridine | 78 |

ANOVA reveals temperature as the most significant factor (p < 0.05) .

Q. What mechanistic insights explain its selectivity for specific enzyme isoforms (e.g., CA IX over CA II)?

Methodological Answer:

- X-ray Crystallography : Resolve co-crystal structures to identify isoform-specific residues (e.g., CA IX has a larger active site due to Glu106).

- Free Energy Calculations : MM-GBSA analysis shows ΔΔG ≈ -2.3 kcal/mol for CA IX due to favorable van der Waals interactions .

- Mutagenesis Studies : Replace CA II Thr200 with CA IX Glu106; observe 10-fold increase in inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.